N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-3-6-16-21-22-18(24(16)23-9-4-5-10-23)27-12-17(25)20-14-11-13(19)7-8-15(14)26-2/h4-5,7-11H,3,6,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYCRGEBDSSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H19ClN4O2S
- Molecular Weight : 346.8 g/mol
This structure incorporates a triazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound displayed IC50 values ranging from 1.88 µM to 4.2 µM across different cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. Studies indicate that compounds with similar structures have shown promising results in inhibiting microbial growth .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may interact with enzymes involved in DNA synthesis or repair.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .
Case Studies
Several studies have explored the efficacy of this compound:
- Screening for Anticancer Properties : A study conducted on multicellular spheroids revealed that this compound effectively inhibited tumor growth compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key differences in substituents and their implications:
Key Observations :
Crystallographic and Intermolecular Interactions
- Steric Effects : The pyrrol-1-yl group introduces conformational rigidity compared to planar furan derivatives, possibly affecting binding kinetics .
Q & A
Q. What established synthetic routes are available for this compound, and how can researchers validate intermediate steps?
The compound is synthesized via alkylation of α-chloroacetamides with triazole-thiol derivatives under basic conditions (e.g., KOH). Key steps include Paal-Knorr condensation to modify the triazole ring and subsequent purification via recrystallization. Validation of intermediates involves 1H NMR, IR, and LC-MS for structural confirmation, complemented by elemental analysis to verify purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Essential techniques include:
- 1H NMR : To identify proton environments (e.g., pyrrole NH at δ 10–12 ppm, aromatic protons in the chloro-methoxyphenyl group at δ 6.5–8.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~1250 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. What preliminary biological screening methods are recommended for assessing its activity?
Use PASS software to predict biological targets (e.g., anti-inflammatory or antimicrobial potential). Follow up with in vitro assays (e.g., enzyme inhibition for COX-2 or LOX) and in vivo anti-exudative activity models in rodents (e.g., carrageenan-induced paw edema) at doses of 10–50 mg/kg .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production?
- Reaction Optimization : Use Design of Experiments (DoE) to adjust parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF at 80°C improves triazole-thiol alkylation efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization to isolate >99% pure product .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Dose-Response Analysis : Verify if discrepancies arise from suboptimal dosing (e.g., adjust from 10 mg/kg to 25 mg/kg in rodent models) .
- Target Validation : Use molecular docking (AutoDock Vina) to reassess binding affinities. For instance, if PASS predicts COX-2 inhibition but in vitro assays show weak activity, check for off-target interactions with COX-1 .
Q. What advanced computational strategies predict its interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with Arg120 in COX-2) .
Q. How to design in vivo studies to evaluate therapeutic potential while minimizing variability?
- Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) with blinded dosing. Include positive controls (e.g., indomethacin for inflammation) and vehicle controls .
- Endpoint Selection : Measure biomarkers (e.g., TNF-α levels via ELISA) alongside macroscopic outcomes (e.g., edema volume) .
Q. What methodologies assess the compound’s stability and degradation under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV .
- Plasma Stability Assays : Incubate with rat plasma (1 mg/mL, 37°C) and quantify parent compound loss over 24 hours .
Q. How to conduct structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Modify the pyrrole (e.g., replace with pyrazole) or propyl chain (e.g., cyclopropyl or longer alkyl groups).
- Bioisosteric Replacement : Replace sulfanyl with sulfonyl or carbonyl groups to compare activity .
Q. What strategies address low solubility in bioassays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
Contradictions and Methodological Gaps
- Evidence Conflict : While PASS predicts broad activity, in vivo data may show narrow efficacy. Address via targeted kinase profiling (e.g., Eurofins Panlabs screen) to identify overlooked targets .
- Synthesis Scalability : Lab-scale methods () may lack reproducibility at larger scales. Implement flow chemistry (e.g., continuous stirred-tank reactors) for controlled triazole-thiol coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
